

Cladribine in Relapsing Multiple Sclerosis: A Comparative Analysis of Clinical Trial Data

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Compound of Interest

Compound Name: Cladribine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Cladribine** clinical trial data, offering a comparative perspective against other key oral disease-modifying therapies (DMTs) for relapsing multiple sclerosis (RMS). The information is intended to support research, scientific evaluation, and drug development efforts in the field of neurology.

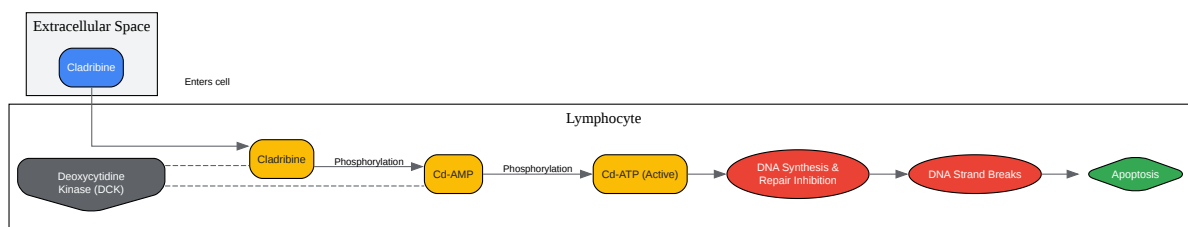
Executive Summary

Cladribine is a purine nucleoside analog that acts as an immune reconstitution therapy. Its efficacy and safety in treating relapsing forms of multiple sclerosis have been established in pivotal clinical trials, most notably the CLARITY and ORACLE-MS studies. This guide synthesizes the key findings from these trials and provides a comparative analysis with other oral DMTs, focusing on efficacy endpoints such as Annualized Relapse Rate (ARR) and disability progression, as well as safety profiles.

Mechanism of Action

Cladribine is a prodrug that is preferentially taken up by lymphocytes due to their high ratio of deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT). Inside the cell, DCK phosphorylates **Cladribine** into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading to DNA strand breaks and subsequent programmed cell death (apoptosis). This results in a

selective and sustained reduction of circulating T and B lymphocytes, which are key players in the inflammatory cascade of multiple sclerosis.[1][2][3]



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Cladribine's intracellular activation and induction of apoptosis in lymphocytes.

Efficacy of Cladribine: Key Clinical Trial Data

The efficacy of **Cladribine** has been primarily demonstrated in two pivotal Phase III trials: the CLARITY study in patients with relapsing-remitting multiple sclerosis (RRMS) and the ORACLE-MS study in patients with a first clinical demyelinating event (clinically isolated syndrome - CIS).

CLARITY Study

The **CLAdRibine** Tablets treating Multiple Sclerosis Orally (CLARITY) study was a 96-week, randomized, double-blind, placebo-controlled trial.

Table 1: Key Efficacy Outcomes from the CLARITY Study (96 Weeks)

Outcome Measure	Placebo (n=437)	Cladribine 3.5 mg/kg (n=433)	Relative Reduction vs. Placebo (95% CI)	p-value
Annualized Relapse Rate (ARR)	0.33	0.14	58% (47% to 66%)	<0.001
Proportion of Relapse-Free Patients	61%	80%	Odds Ratio: 2.53 (1.87 to 3.43)	<0.001
3-Month Confirmed Disability Progression	16.5%	11.6%	Hazard Ratio: 0.68 (0.49 to 0.96)	0.026

Disability progression was defined as a sustained increase in the Expanded Disability Status Scale (EDSS) score for at least 3 months.

ORACLE-MS Study

The ORAI **CLadribine** in Early MS (ORACLE-MS) study was a randomized, double-blind, placebo-controlled trial in patients who had experienced a first clinical event suggestive of MS.

Table 2: Key Efficacy Outcomes from the ORACLE-MS Study

Outcome Measure	Placebo (n=206)	Cladribine 3.5 mg/kg (n=206)	Hazard Ratio (95% CI)	p-value
Time to Conversion to Clinically Definite MS (CDMS)	35% converted	13% converted	0.33 (0.21 to 0.51)	<0.0001

Comparative Efficacy with Other Oral DMTs

Several studies have compared the efficacy of **Cladribine** with other oral disease-modifying therapies for MS. These comparisons are often based on real-world data or network meta-analyses, as head-to-head randomized controlled trials are limited.

Table 3: Comparative Annualized Relapse Rates (ARR) of Oral DMTs

Treatment	Study/Analysis	ARR	Comparison vs. Cladribine
Cladribine	MERLYN Study	0.10	-
Fingolimod	MERLYN Study	0.14	Numerically higher ARR than Cladribine
Cladribine	Real-world data (Patti et al.)	-	Lower ARR than Interferon, Glatiramer Acetate, and Dimethyl Fumarate; Similar to Fingolimod; Higher than Natalizumab.
Dimethyl Fumarate	Real-world data (Patti et al.)	-	Higher ARR than Cladribine
Teriflunomide	Real-world data	-	Higher ARR than Cladribine

Experimental Protocols

CLARITY Study Protocol

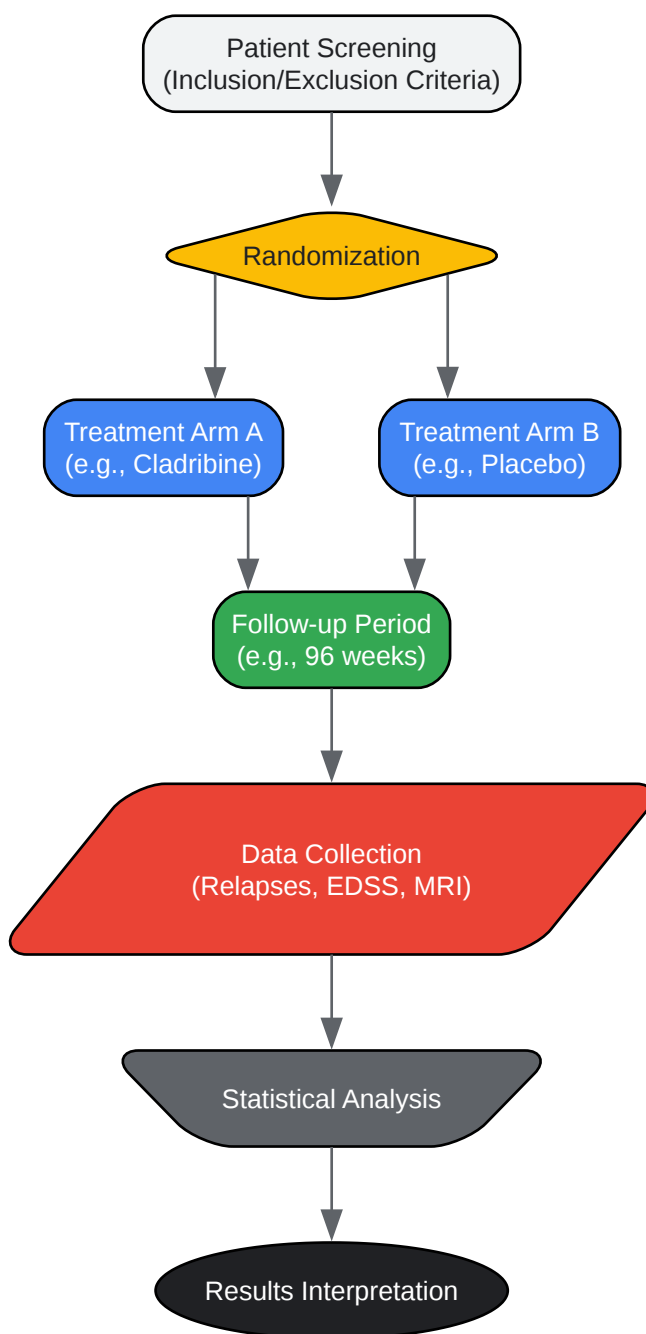
- Study Design: A 96-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients aged 18 to 55 years with a diagnosis of RRMS according to the 2005 McDonald criteria, with at least one relapse in the previous 12 months.
- Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral **Cladribine** (3.5 mg/kg or 5.25 mg/kg) administered in two short courses in the

first 48 weeks.

- Primary Endpoint: The qualifying relapse rate at 96 weeks.
- Statistical Analysis: The annualized relapse rate was analyzed using a negative binomial regression model, with treatment group and region as fixed effects and the logarithm of the time on study as an offset variable. Time to disability progression was analyzed using a Cox proportional hazards model.

ORACLE-MS Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: Patients aged 18 to 55 years who had experienced a first clinical demyelinating event within 75 days prior to screening and had at least two clinically silent T2 lesions on a brain MRI.
- Intervention: Patients were randomized to receive either placebo or one of two cumulative doses of oral **Cladribine** (3.5 mg/kg or 5.25 mg/kg).
- Primary Endpoint: Time to conversion to clinically definite multiple sclerosis (CDMS) as defined by the Poser criteria.
- Statistical Analysis: The primary endpoint of time to conversion to CDMS was analyzed using a Cox proportional hazards model, with treatment and region as covariates.



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A generalized workflow for a randomized controlled clinical trial.

Safety and Tolerability

The safety profile of **Cladribine** is an important consideration for its use. The most common adverse events observed in clinical trials are lymphopenia, headache, and nasopharyngitis.

Table 4: Common Adverse Events (CLARITY Study)

Adverse Event	Placebo (%)	Cladribine 3.5 mg/kg (%)
Lymphopenia	1.8	21.6
Headache	22.8	24.8
Nasopharyngitis	13.8	16.4
Nausea	8.7	10.2
Upper Respiratory Tract Infection	6.9	8.3
Herpes Zoster	0.2	1.9

Note: This table presents a selection of common adverse events and is not exhaustive.

Conclusion

The statistical analysis of **Cladribine** clinical trial data demonstrates its efficacy in reducing relapse rates and delaying disability progression in patients with relapsing multiple sclerosis. Comparative analyses with other oral DMTs suggest a favorable efficacy profile. The primary safety concern is lymphopenia, which is a known and manageable effect of its mechanism of action. This guide provides a foundational overview for researchers and professionals engaged in the study and development of multiple sclerosis therapies. For more detailed information, it is recommended to consult the full publications of the cited clinical trials.

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